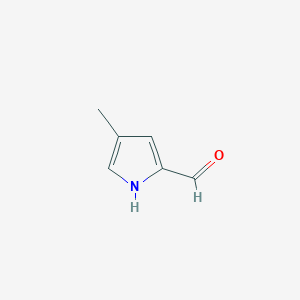
4-Methyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
4-Methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H7NO . It is a derivative of Pyrrole-2-carboxaldehyde (Py-2-C), which has been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Synthesis Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Two new pyrrole carboxaldehydes have been synthesized, which have the N-positions of a pyrazole ring and the pyrrole ring connected by an ethylene chain .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a methyl group at the 4-position and a formyl group at the 2-position .Chemical Reactions Analysis
Pyrrole-2-carboxaldehydes are involved in various chemical reactions. For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .Physical And Chemical Properties Analysis
4-Methyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 109.13 g/mol . It is a white to yellow solid .Aplicaciones Científicas De Investigación
Certainly! Let’s delve into the scientific research applications of 4-Methyl-1H-pyrrole-2-carbaldehyde . This compound, with the chemical formula C6H7NO , has a molecular weight of 109.13 g/mol . Here are six unique applications:
-
Organic Synthesis and Medicinal Chemistry:
-
Fluorescent Probes and Sensors:
-
Natural Product Isolation and Characterization:
-
Materials Science:
-
Catalysis:
-
Pharmaceutical Intermediates:
Safety And Hazards
Direcciones Futuras
The future directions of research on 4-Methyl-1H-pyrrole-2-carbaldehyde could involve further exploration of its synthesis, chemical reactions, and biological activities. The importance of the Py-2-C skeleton in vivo suggests that molecules containing this skeleton could have various biological functions .
Relevant Papers The paper “Pyrrole-2-carboxaldehydes: Origins and Physiological Activities” provides a comprehensive review of Py-2-C derivatives, discussing their origins, structural characteristics, natural sources, and physiological activities . Other relevant papers include “4-Acetyl-1H-pyrrole-2-carbaldehyde” and "1H-Pyrrole-2-carboxaldehyde, 1-ethyl-" .
Propiedades
IUPAC Name |
4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556111 | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
24014-19-5 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
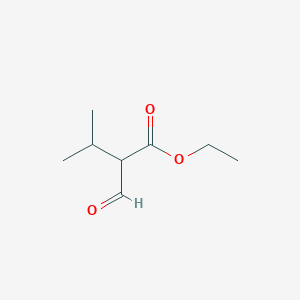


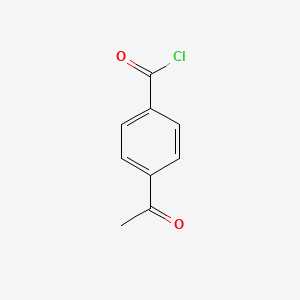

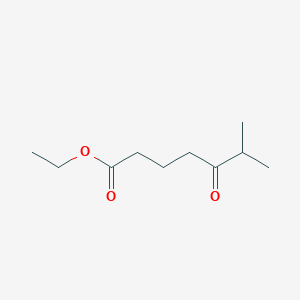
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
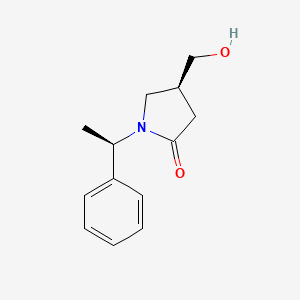
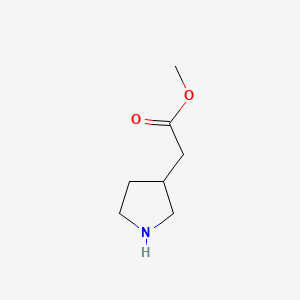
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)